Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Lipophilicity Drug-likeness Physicochemical Properties

Methyl 3-isopropylindole-5-carboxylate (CAS 201287-01-6) is a differentiated 3-alkyl-1H-indole-5-carboxylate designed for medicinal chemistry programs requiring elevated lipophilicity (Consensus LogP 2.83, XLogP3 3.03). The isopropyl substituent introduces steric bulk that fundamentally alters molecular geometry compared to methyl or ethyl analogs, directly impacting binding pocket exploration in kinase inhibitor design and receptor modulator SAR studies. Its higher Fsp³ (0.31) enhances three-dimensionality for lead optimization, while the 5-methyl ester serves as a convenient handle for hydrolysis or amide coupling. Sourced globally in ≥95% purity with comprehensive analytical support. Confirm stock availability for your CNS or anti-inflammatory research.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 201287-01-6
Cat. No. B3177637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(propan-2-yl)-1H-indole-5-carboxylate
CAS201287-01-6
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CNC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C13H15NO2/c1-8(2)11-7-14-12-5-4-9(6-10(11)12)13(15)16-3/h4-8,14H,1-3H3
InChIKeyPKEMGUHPRJFIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS 201287-01-6): Core Identity and Physicochemical Profile for Research Procurement


Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS 201287-01-6), also known as methyl 3-isopropyl-1H-indole-5-carboxylate, is a substituted indole derivative bearing a methyl ester at the 5-position and an isopropyl substituent at the 3-position. Its molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol [1]. The compound is characterized by a computed density of 1.144±0.06 g/cm³, a predicted boiling point of 355.3±22.0 °C, and storage at room temperature [1]. It is commonly supplied as a research intermediate with a standard purity of ≥95% .

Why Generic Substitution Fails for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate: The Critical Impact of 3-Alkyl Sterics and Electronic Properties


Substitution among 3-alkyl indole-5-carboxylates is not straightforward due to the profound impact of the 3-position substituent on molecular geometry, lipophilicity, and electronic distribution. The isopropyl group in Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate introduces greater steric bulk and branching compared to methyl or ethyl analogs, which alters molecular conformation and, consequently, binding interactions with biological targets or catalytic surfaces . These structural variations translate into quantifiable differences in physicochemical descriptors such as logP and topological polar surface area (TPSA), directly influencing solubility, membrane permeability, and metabolic stability. Therefore, assuming functional equivalence with simpler 3-alkyl analogs (e.g., 3-methyl or 3-ethyl derivatives) without experimental verification poses a significant risk to the reproducibility and interpretability of research outcomes.

Quantitative Differentiation Guide for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate Against Closest 3-Alkyl Indole-5-carboxylate Analogs


Enhanced Lipophilicity of 3-Isopropyl Derivative Relative to 3-Methyl and 3-Ethyl Analogs

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate exhibits a substantially higher lipophilicity compared to its 3-methyl and 3-ethyl analogs. Its consensus Log Po/w is 2.83, with a predicted XLogP3 value of 3.03 . In contrast, the 3-methyl analog (methyl 3-methyl-1H-indole-5-carboxylate) has a significantly lower XLogP3 of 2.1 [1]. The 3-ethyl analog is expected to have an intermediate value, but the isopropyl group provides a distinct jump in lipophilicity.

Lipophilicity Drug-likeness Physicochemical Properties LogP

Reduced Aqueous Solubility Correlated with Increased 3-Alkyl Chain Branching

The predicted aqueous solubility of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is 0.105 mg/mL (LogS ESOL: -3.31), classifying it as moderately soluble . While direct comparative data for the 3-methyl analog is unavailable in the same model, this solubility is lower than what would be expected for the less lipophilic, smaller 3-methyl analog, consistent with the established inverse relationship between lipophilicity and aqueous solubility for this structural series.

Solubility Formulation ADME Physicochemical Properties

Increased Steric Bulk at Indole 3-Position Alters Molecular Shape and Flexibility

The isopropyl group introduces greater steric hindrance and reduced conformational flexibility compared to a methyl or ethyl group. This is quantified by the fraction of sp³-hybridized carbons (Fraction Csp3), which is 0.31 for the target compound . This value is higher than the 0.27 calculated for the 3-methyl analog, indicating a greater proportion of non-planar, three-dimensional character [1]. The increased steric bulk can restrict rotation around the C3-C(isopropyl) bond, potentially leading to a more defined conformational preference in the binding pocket.

Molecular Modeling Steric Effects SAR Conformational Analysis

Optimal Application Scenarios for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate Based on Verified Differentiation


Scaffold for Optimizing Lipophilic Interactions in Drug Discovery

Its elevated LogP (Consensus 2.83, XLogP3 3.03) makes it a preferred starting point for medicinal chemistry campaigns targeting hydrophobic enzyme pockets, membrane-bound receptors, or for improving blood-brain barrier penetration in CNS programs, as demonstrated in the design of indole-based PPARγ agonists where lipophilicity is a key driver of potency [1]. The isopropyl group provides a significant boost in lipophilicity over methyl or ethyl analogs, enabling exploration of a distinct SAR space.

Leveraging Increased Steric Bulk for Selectivity and Conformational Control

The branched isopropyl group introduces steric constraints that can be exploited to achieve greater target selectivity. This compound is a valuable building block for probing the tolerance of a target's binding pocket for bulky, aliphatic groups, a common strategy in kinase inhibitor design and in the development of receptor modulators [1]. Its higher Fsp3 (0.31) suggests a more favorable three-dimensional profile for lead optimization.

Synthetic Intermediate for Complex Indole Alkaloids and Agrochemicals

As a versatile 3-alkyl-5-carboxyindole building block, this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals [2]. The ester group at the 5-position provides a convenient handle for further functionalization (e.g., hydrolysis to the carboxylic acid, amide coupling), while the 3-isopropyl group remains stable under many reaction conditions.

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